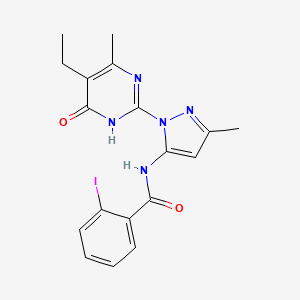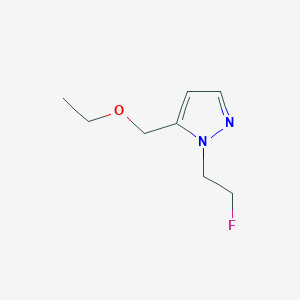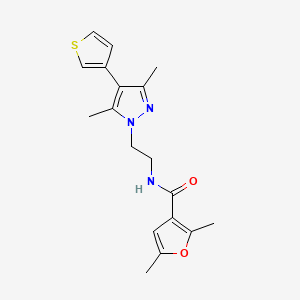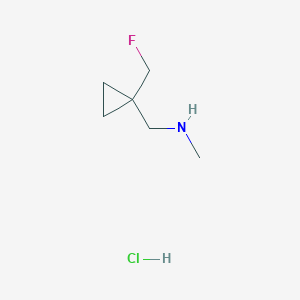
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-iodobenzamide is a useful research compound. Its molecular formula is C18H18IN5O2 and its molecular weight is 463.279. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Chemical Transformations
A study elaborates on an iodine-catalyzed oxidative coupling method for synthesizing quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones. This method is significant for its metal- and ligand-free approach, highlighting the versatility and efficiency of iodine in facilitating such transformations, which could be relevant for synthesizing complex molecules like the one (Mohammed, Vishwakarma, & Bharate, 2015).
Biological Activities and Potential Applications
Research on novel pyrazolopyrimidine derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents, suggesting that structurally similar compounds could exhibit similar biological activities. This includes the synthesis and evaluation of derivatives for cytotoxic activities against cancer cell lines, indicating the therapeutic potential of such compounds (Rahmouni et al., 2016).
Anticancer Potential
Another study focused on synthesizing and testing pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line. The findings revealed that some compounds in this category showed significant inhibitory activity, which highlights the potential of pyrazolopyrimidine derivatives in cancer treatment strategies (Abdellatif et al., 2014).
Antimicrobial and Antibacterial Potential
The synthesis and antimicrobial evaluation of heterocyclic compounds containing a sulfonamido moiety, which includes pyrimidine derivatives, showed that certain compounds possess high antibacterial activities. This suggests the utility of these compounds in developing new antibacterial agents, indicating the broader applicability of the pyrimidine framework in addressing microbial diseases (Azab, Youssef, & El-Bordany, 2013).
Eigenschaften
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN5O2/c1-4-12-11(3)20-18(22-16(12)25)24-15(9-10(2)23-24)21-17(26)13-7-5-6-8-14(13)19/h5-9H,4H2,1-3H3,(H,21,26)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJLWGPKEHUAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2870985.png)
![2,4-dinitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2870986.png)
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2870987.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2870993.png)

![4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2870996.png)
![N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2870997.png)
![[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2871001.png)

